molecular formula C15H15FN2O2 B13503146 Benzyl N-[(6-fluoro-5-methylpyridin-3-yl)methyl]carbamate

Benzyl N-[(6-fluoro-5-methylpyridin-3-yl)methyl]carbamate

Cat. No.: B13503146
M. Wt: 274.29 g/mol
InChI Key: UCKDCPAVDKBSPE-UHFFFAOYSA-N
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Description

Benzyl N-[(6-fluoro-5-methylpyridin-3-yl)methyl]carbamate is a synthetic carbamate derivative featuring a substituted pyridine ring. Compounds with this structural motif are of significant interest in medicinal chemistry and chemical biology research. Specifically, carbamate derivatives are frequently explored as potential inhibitors of serine hydrolases, a major class of enzymes that includes targets like fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) . The mechanism of action for such inhibitors typically involves carbamoylation of the active site serine residue, leading to enzyme inactivation . The 6-fluoro-5-methylpyridin-3-yl moiety serves as a key pharmacophore, potentially influencing the compound's binding affinity and selectivity. This compound is intended for use as a building block in organic synthesis or as a reference standard in biochemical assay development for qualified research personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H15FN2O2

Molecular Weight

274.29 g/mol

IUPAC Name

benzyl N-[(6-fluoro-5-methylpyridin-3-yl)methyl]carbamate

InChI

InChI=1S/C15H15FN2O2/c1-11-7-13(8-17-14(11)16)9-18-15(19)20-10-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,18,19)

InChI Key

UCKDCPAVDKBSPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1F)CNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-[(6-fluoro-5-methylpyridin-3-yl)methyl]carbamate typically involves the reaction of benzyl chloroformate with an amine derivative of 6-fluoro-5-methylpyridine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

[ \text{C}_6\text{H}_5\text{CH}_2\text{OCOCl} + \text{NH}_2\text{C}_5\text{H}_3\text{FCH}_3 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{OCO}\text{NH}\text{C}_5\text{H}_3\text{FCH}_3 + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(6-fluoro-5-methylpyridin-3-yl)methyl]carbamate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The fluoro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary amines.

Scientific Research Applications

Benzyl N-[(6-fluoro-5-methylpyridin-3-yl)methyl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl N-[(6-fluoro-5-methylpyridin-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The fluoro-substituted pyridine ring can enhance binding affinity and specificity for certain biological targets, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s pyridine ring substitutions (6-fluoro, 5-methyl) differentiate it from analogs with halogens, heterocycles, or bulky groups. Key comparisons include:

a) Benzyl N-(6-amino-5-bromopyridin-3-yl)carbamate
  • Substituents: 6-amino, 5-bromo on pyridine.
  • Impact: The bromine atom increases molecular weight (322.16 g/mol vs. estimated 274.29 g/mol for the target compound) and may enhance electrophilic substitution reactivity.
b) tert-Butyl (2-Fluoro-4-(4-methylthiazol-5-yl)benzyl)carbamate (42d)
  • Substituents : 2-fluoro on benzene, 4-methylthiazole.
  • The tert-butyl group offers steric protection, whereas the benzyl group in the target compound may confer different deprotection kinetics.
c) Benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate
  • Substituents : Tetrazole ring on pyridine, 3-fluoro on benzene.
  • Impact : The tetrazole acts as a bioisostere for carboxylic acids, enabling ionic interactions. The target compound’s methyl and fluoro groups prioritize hydrophobic and dipole interactions.

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Density (g/cm³)
Target Compound C15H15FN2O2* 274.29* 6-fluoro, 5-methylpyridine N/A N/A
Benzyl N-(6-amino-5-bromopyridin-3-yl)carbamate C13H12BrN3O2 322.16 6-amino, 5-bromo 413.3 1.6
Benzyl (3-fluoro-4-(tetrazolyl)phenyl)carbamate C21H17FN6O2 404.41 Tetrazole, 3-fluoro N/A N/A
tert-Butyl (2-Fluoro-4-thiazolyl)carbamate (42d) C17H20FN3O2S 373.42 Thiazole, 2-fluoro N/A N/A

*Estimated based on structural similarity.

  • Solubility: Fluorine and methyl groups in the target compound likely enhance lipophilicity compared to amino- or hydroxyl-substituted analogs (e.g., ’s difluoro-hydroxyphenyl derivatives).
  • Stability: Benzyl carbamates are susceptible to hydrogenolysis, whereas tert-butyl carbamates require acidic conditions for deprotection.

Biological Activity

Benzyl N-[(6-fluoro-5-methylpyridin-3-yl)methyl]carbamate is a synthetic organic compound that has gained attention in medicinal chemistry and biochemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • A benzyl group
  • A fluoro-substituted pyridine ring
  • A carbamate functional group

These components contribute to its reactivity and biological activity, making it a valuable compound in various research applications.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes. The carbamate moiety can form covalent bonds with active sites on enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in therapeutic studies targeting enzyme inhibition.

Enzyme Inhibition

Research indicates that this compound can effectively inhibit transglutaminase 2 , an enzyme implicated in various physiological processes and diseases. The presence of the fluoro-substituted pyridine enhances binding affinity and specificity for certain biological targets, making this compound a valuable probe in biochemical assays.

Structure-Activity Relationship (SAR)

Studies on the structure-activity relationship reveal that modifications to the carbamate moiety or the pyridine ring can significantly affect binding affinity and inhibitory potency. For instance, variations in the substituents on the pyridine ring have been shown to modulate the inhibitory effects on transglutaminase 2.

Modification TypeEffect on Binding AffinityInhibitory Potency
Carbamate moiety alterationIncreased or decreased affinity depending on structureVariable potency
Pyridine ring substitutionEnhanced specificity for target enzymesSignificant changes in potency

Case Studies

  • Enzyme Inhibition Studies :
    • Inhibition assays demonstrated that this compound exhibited IC50 values in the low micromolar range against transglutaminase 2, indicating effective enzyme inhibition.
  • Biochemical Assays :
    • The compound has been utilized as a probe in various biochemical assays to study enzyme interactions and substrate specificity, providing insights into its potential therapeutic applications.

Applications

Given its biological activity, this compound holds promise in:

  • Medicinal Chemistry : As a lead compound for developing new therapeutics targeting enzyme-related diseases.
  • Agricultural Chemistry : Potential use in developing agrochemicals due to its reactivity and specificity.

Q & A

Q. What are the optimal synthetic routes for Benzyl N-[(6-fluoro-5-methylpyridin-3-yl)methyl]carbamate?

The synthesis typically involves multi-step reactions:

  • Step 1 : Preparation of the pyridine core. Start with 6-fluoro-5-methylpyridin-3-ylmethanol, followed by activation of the hydroxyl group using reagents like thionyl chloride (SOCl₂) to form the corresponding chloride.
  • Step 2 : Carbamate formation. React the activated intermediate with benzyl carbamate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base (e.g., triethylamine) to facilitate nucleophilic substitution.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .

Key Data :

ParameterValue
Yield (typical)60-75%
Reaction Time12-24 hours
TemperatureRoom temperature (Step 2)

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Use a combination of:

  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorine-induced splitting in pyridine ring protons).
  • FT-IR : Identify carbamate C=O stretch (~1700 cm⁻¹) and N-H stretch (~3300 cm⁻¹).
    • Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₅H₁₄FN₂O₂).
    • X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (if crystalline) .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism of enzyme inhibition (e.g., serine hydrolases)?

  • Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterases).
  • Covalent Binding Studies : Perform mass spectrometry-based proteomics to identify adducts formed with target enzymes.
  • Structural Biology : Co-crystallize the compound with a serine hydrolase (e.g., acetylcholinesterase) to map binding interactions.
  • Mutagenesis : Test activity against enzyme variants (e.g., serine-to-alanine mutations) to confirm covalent modification .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

  • Standardize Assay Conditions : Control variables like pH, temperature, and enzyme concentration.
  • Orthogonal Validation : Use complementary methods (e.g., isothermal titration calorimetry (ITC) for binding affinity and fluorescence polarization for enzymatic activity).
  • Meta-Analysis : Compare structural analogs (e.g., positional isomers of fluorine/methyl groups) to identify structure-activity relationships (SAR) .

Q. How does the compound compare to analogs with modified pyridine substituents?

Comparative Analysis Table :

CompoundSubstituentsKey Differences
Benzyl N-[(5-chlorosulfonylpyridin-3-yl)methyl]carbamateCl-SO₂ at C5Higher electrophilicity; broader enzyme targets
Benzyl N-[(4-fluoro-6-methylpyridin-3-yl)methyl]carbamateF at C4, CH₃ at C6Reduced steric hindrance; altered binding kinetics
Target Compound (6-F, 5-CH₃)F at C6, CH₃ at C5Optimal balance of lipophilicity and target selectivity

Methodological Insight : Use quantum mechanical calculations (e.g., DFT) to predict substituent effects on reactivity and docking simulations to prioritize analogs .

Methodological Notes

  • Synthetic Challenges : The fluorine atom’s electron-withdrawing effect may slow nucleophilic substitution; optimize using polar aprotic solvents (e.g., DMF) .
  • Data Reproducibility : Document reaction atmospheres (e.g., inert gas for moisture-sensitive steps) and validate spectral data against published benchmarks .

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